molecular formula C21H23N5O2 B2789078 N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1212386-49-6

N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2789078
CAS No.: 1212386-49-6
M. Wt: 377.448
InChI Key: IWWZWISCJWVLAG-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused heterocyclic core with a carboxamide moiety at position 4. Key structural features include:

  • 5-Methyl group: Enhances steric bulk and modulates electronic properties.
  • 7-(4-Methylphenyl) substituent: A lipophilic aromatic group influencing molecular interactions.
  • N-(2-Methoxyphenyl) carboxamide: Provides hydrogen-bonding capability and polar surface area due to the methoxy group.

This compound belongs to a class of triazolopyrimidines known for diverse pharmacological activities, including antimicrobial, anticancer, and receptor-modulating properties .

Properties

IUPAC Name

N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-13-8-10-15(11-9-13)19-18(14(2)24-21-22-12-23-26(19)21)20(27)25-16-6-4-5-7-17(16)28-3/h4-12,14,18-19H,1-3H3,(H,25,27)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWZWISCJWVLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free, additive-free, and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole and pyrimidine rings enable electrophilic substitution, particularly at electron-deficient positions. For example:

  • Chlorination : Reacts with POCl₃ at 80–90°C to introduce chlorine at position 2 of the triazole ring .

  • Amination : Treatment with ammonia or primary amines in ethanol under reflux yields amino-substituted derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
ChlorinationPOCl₃, 80–90°C, 4h2-Chloro derivative72
AminationNH₃/EtOH, reflux2-Amino derivative65

Oxidation and Reduction

The methyl and methoxyphenyl groups undergo oxidation, while the triazole ring remains stable under mild conditions:

  • Oxidation : Reaction with KMnO₄ in acidic medium converts the 4-methylphenyl group to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s double bond to a single bond .

Reaction TypeReagents/ConditionsProductYield (%)Reference
OxidationKMnO₄/H₂SO₄, 60°C, 2hCarboxylic acid derivative58
ReductionH₂ (1 atm), Pd-C, EtOH, RTDihydro derivative85

Catalytic Coupling Reactions

The compound participates in Suzuki-Miyaura and Buchwald-Hartwig couplings via its halogenated intermediates:

  • Suzuki-Miyaura : 2-Chloro derivative reacts with arylboronic acids using Pd(PPh₃)₄ to form biaryl products .

  • Buchwald-Hartwig : Amination of brominated analogs with secondary amines yields N-alkylated derivatives.

Reaction TypeCatalysts/LigandsSubstratesYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFArylboronic acids78
Buchwald-HartwigPd₂(dba)₃, Xantphos, DBUPiperidine63

Functionalization of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis and condensation:

  • Hydrolysis : Heating with HCl (6M) converts the carboxamide to a carboxylic acid .

  • Condensation : Reacts with hydrazine hydrate to form hydrazide derivatives.

Reaction TypeReagents/ConditionsProductYield (%)Reference
HydrolysisHCl (6M), reflux, 6hCarboxylic acid89
CondensationNH₂NH₂·H₂O, EtOH, 70°CHydrazide derivative75

Photochemical Reactions

UV irradiation in the presence of iodine induces C–H bond activation at the methyl group, forming iodinated products .

Reaction TypeConditionsProductYield (%)Reference
Photochemical iodinationI₂, CH₃CN, UV (254 nm), 12h5-Iodomethyl derivative41

Key Mechanistic Insights:

  • Electrophilic Aromatic Substitution : Directed by electron-withdrawing triazole and carboxamide groups .

  • Steric Effects : Bulkier substituents on the phenyl rings reduce reaction rates in coupling reactions.

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance catalytic coupling yields compared to THF or EtOH .

Stability and Side Reactions:

  • Thermal Degradation : Decomposes above 200°C via cleavage of the triazole-pyrimidine bond (TGA data) .

  • Hydrolysis Sensitivity : The carboxamide group is stable in neutral pH but hydrolyzes rapidly under acidic/basic conditions.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's ability to inhibit specific cancer cell lines. For instance, it has shown promising results against various types of tumors by interfering with cellular proliferation and inducing apoptosis. The structure-activity relationship (SAR) indicates that modifications in the triazole and pyrimidine moieties can enhance anticancer efficacy .

Antimicrobial Effects

The compound exhibits significant antimicrobial activity against a range of pathogens. Research has demonstrated its effectiveness in inhibiting bacterial growth and fungal infections. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory and Analgesic Effects

In vivo studies have indicated that N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide possesses analgesic properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). It acts by inhibiting cyclooxygenase enzymes (COX), thereby reducing pain and inflammation .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress in biological systems. This activity is crucial for preventing cellular damage linked to various diseases .

Synthetic Approaches

The synthesis of this compound involves several key steps:

  • Formation of Triazole Ring : The initial step typically involves the reaction of 5-amino-1,2,4-triazole with appropriate carbonyl compounds to form the triazole ring.
  • Pyrimidine Synthesis : Subsequent cyclization reactions lead to the formation of the pyrimidine structure.
  • Carboxamide Functionalization : Finally, the introduction of the carboxamide group is achieved through acylation reactions.

These synthetic strategies are crucial for optimizing the yield and purity of the desired compound while exploring various substituents to enhance biological activity .

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on breast cancer cell lines revealed that it significantly reduced cell viability at micromolar concentrations. The IC50 values obtained were comparable to those of established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Case Study 3: Anti-inflammatory Mechanism

A series of experiments demonstrated that this compound effectively inhibited COX-1 and COX-2 enzymes in vitro. The results showed a dose-dependent decrease in prostaglandin synthesis correlating with its analgesic effects observed in animal models .

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound acts as an inverse agonist of RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position 7) Carboxamide Substituent (N-) Melting Point (°C) Yield (%) Key Properties/Activities
Target Compound 4-Methylphenyl 2-Methoxyphenyl Not Reported ~50* Likely moderate lipophilicity
5j () 3,4,5-Trimethoxyphenyl 4-Nitrophenyl 319.9–320.8 43 High polarity due to nitro group
5k () 3,4,5-Trimethoxyphenyl 4-Bromophenyl 280.1–284.3 54 Enhanced halogen bonding potential
7-(2-Methoxyphenyl)-N-(4-Methoxyphenyl)... () 2-Methoxyphenyl 4-Methoxyphenyl Not Reported Not Given Increased solubility (dual methoxy)
2-Amino-N-(4-Methoxy-3-Nitrophenyl)-... (5m, ) 3,4,5-Trimethoxyphenyl 4-Methoxy-3-Nitrophenyl 286.1–288.2 47 Nitro group may confer redox activity
Compound 38 () Pentyl Cyclohexyl 157 62 CB2 cannabinoid receptor affinity

*Estimated based on analogous syntheses .

Structure-Activity Relationship (SAR) Insights

Position 7 Substituents :

  • Aromatic vs. Aliphatic : Aromatic groups (e.g., 4-methylphenyl) enhance π-π stacking interactions, whereas aliphatic chains (e.g., pentyl in ) improve membrane permeability .
  • Electron-Donating Groups : Methoxy () increases solubility but may reduce metabolic stability compared to methyl (target compound).

Nitro/Halogen Groups: Nitro (5j) and bromo (5k) substituents increase polarity and electrostatic interactions but may elevate toxicity risks .

Core Modifications :

  • Triazole vs. Thiazole : Thiazolo[3,2-a]pyrimidines () exhibit distinct electronic profiles due to sulfur incorporation, affecting redox properties .

Biological Activity

N-(2-methoxyphenyl)-5-methyl-7-(4-methylphenyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by its unique triazolo-pyrimidine structure, which is known for conferring various biological activities. Its molecular formula is C22H24N6O2C_{22}H_{24}N_6O_2, and it exhibits a significant degree of lipophilicity due to the presence of aromatic groups.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines demonstrate notable anticancer properties. For instance, studies involving similar triazolo derivatives have shown efficacy against multiple cancer cell lines including leukemia, breast cancer (MDA-MB-468), and colon cancer. The National Cancer Institute has conducted extensive screening revealing that these compounds can inhibit cell proliferation effectively .

  • Case Study : A study on a related compound showed that modifications in the side chains significantly enhanced anticancer activity against various tumor types. The introduction of different alkyl groups was found to increase potency against breast cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar triazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Research Findings : Compounds with similar triazole frameworks have been tested against various bacterial strains, showing inhibition zones that indicate significant antibacterial activity . For example, certain derivatives displayed strong inhibitory effects against Bacillus subtilis and other pathogens.

Anti-inflammatory and Analgesic Properties

Triazole derivatives are also recognized for their anti-inflammatory and analgesic activities. The mechanism often involves the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways.

  • Evidence : Studies have demonstrated that certain triazole compounds can reduce inflammation in animal models, suggesting potential therapeutic applications in pain management .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the triazole ring and the phenyl groups significantly influence the potency and selectivity for biological targets.

Substituent PositionVariationEffect on Activity
2-position (methoxy)Methoxy vs. HydroxyIncreased lipophilicity enhances cell membrane penetration
5-position (methyl)Methyl vs. EthylEthyl group showed improved anticancer activity
7-position (aryl)Para-substituted phenylEnhanced binding affinity to target proteins

Q & A

Q. What synthetic methodologies are most effective for synthesizing this triazolopyrimidine derivative, and how can reaction conditions be optimized for yield and purity?

Answer: The compound can be synthesized via multi-component reactions (MCRs) involving triazole precursors, aromatic aldehydes, and β-keto esters. For example, a one-pot protocol using a catalyst like APTS (3-aminopropyltriethoxysilane) in ethanol under reflux achieves moderate yields (~60–70%) . Optimization requires:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol/water mixtures) enhance solubility of intermediates .
  • Catalyst screening : APTS outperforms traditional acid catalysts by stabilizing intermediates via hydrogen bonding .
  • Temperature control : Reactions performed at 80–90°C minimize side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization ensures >95% purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

Answer:

  • 1H/13C NMR : Key signals include:
    • Triazole protons : δ 8.2–8.5 ppm (singlet for H-2) .
    • Pyrimidine protons : δ 6.1–6.3 ppm (doublet for H-5) .
    • Methoxyphenyl groups : δ 3.8–3.9 ppm (singlet for OCH3) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 468.5 for [M+H]+) and fragmentation patterns (e.g., loss of CO2 from the carboxamide group) confirm molecular weight and functional groups .

Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?

Answer:

  • Kinase inhibition assays : Test against casein kinase 2 (CK2) or tyrosine kinases using ADP-Glo™ kits, given structural similarity to kinase inhibitors .
  • Antimicrobial screening : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., varying IC50 values across studies) be resolved?

Answer: Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., staurosporine for kinase assays) .
  • Structural validation : Compare IC50 of the target compound with analogs (e.g., 7-(4-chlorophenyl) vs. 7-(4-methylphenyl) derivatives) to isolate substituent effects .
  • Dose-response curves : Perform triplicate runs with nonlinear regression analysis to minimize variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) in triazolopyrimidine derivatives?

Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with targets like TNF-α or CB2 receptors .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine N) and hydrophobic regions (e.g., methylphenyl group) using Schrödinger Suite .

Q. How can computational methods predict metabolic stability and toxicity?

Answer:

  • ADMET prediction : Tools like SwissADME calculate parameters:
    • Lipophilicity : LogP ~3.2 (optimal for blood-brain barrier penetration) .
    • Metabolic sites : CYP3A4-mediated oxidation of the methoxyphenyl group .
  • Toxicity profiling : ProTox-II predicts hepatotoxicity (probability >70%) due to aromatic amine formation .
  • MD simulations : GROMACS assesses binding stability to human serum albumin (HSA) over 100 ns .

Methodological Considerations

Q. What analytical techniques are critical for monitoring reaction progress and impurity profiling?

Answer:

  • HPLC-DAD : Use C18 columns (acetonitrile/water gradient) to resolve intermediates and byproducts .
  • TLC : Ethyl acetate/hexane (3:7) with UV visualization at 254 nm for real-time monitoring .
  • XRD : Confirm crystalline purity (e.g., triclinic P1 space group for related analogs) .

Q. How to design a scalable synthesis protocol without compromising yield?

Answer:

  • Catalyst recycling : APTS can be recovered via filtration and reused for 3–4 cycles with <5% yield drop .
  • Flow chemistry : Continuous-flow reactors reduce reaction time (from 12h to 2h) and improve heat transfer .
  • Green chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent handling .

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